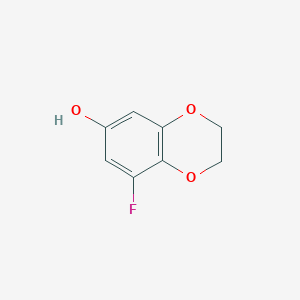
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C8H8F3NO2. It has a molecular weight of 207.15 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 208.9±35.0 °C and a predicted density of 1.432±0.06 g/cm3 . Its pKa, a measure of acidity, is predicted to be -4.02±0.10 .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves the introduction of a trifluoromethyl group onto a pyridine ring, followed by the addition of a methoxy group and a ketone functional group onto the ethane backbone.", "Starting Materials": [ "2,6-difluoropyridine", "methyl magnesium bromide", "1,1,1-trifluoroacetone", "copper(I) iodide", "potassium carbonate", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "2,6-difluoropyridine is reacted with methyl magnesium bromide in the presence of copper(I) iodide to form 6-methyl-2,6-difluoropyridine.", "1,1,1-trifluoroacetone is reacted with potassium carbonate in methanol to form 2,2,2-trifluoro-1-hydroxyethan-1-one.", "6-methyl-2,6-difluoropyridine is reacted with 2,2,2-trifluoro-1-hydroxyethan-1-one in the presence of sodium borohydride to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is reacted with acetic anhydride in the presence of sulfuric acid to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate is reacted with sodium hydroxide in ethanol to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is reacted with acetic anhydride in the presence of sulfuric acid to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate is reacted with sodium hydroxide in ethanol to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one." ] } | |
Numéro CAS |
1060807-14-8 |
Formule moléculaire |
C8H6F3NO2 |
Poids moléculaire |
205.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



